

Fenothiocarb (CAS No. 62850-32-2): A Comprehensive Technical Guide

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An In-depth Examination of the Acaricide **Fenothiocarb** for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenothiocarb, with the Chemical Abstracts Service (CAS) registry number 62850-32-2, is a non-systemic acaricide belonging to the thiocarbamate class of pesticides.[1] It is primarily effective against the egg and juvenile stages of spider mites, particularly of the Panonychus species, and has seen use in viticulture, as well as fruit and vegetable cultivation.[2] The mechanism of action for **Fenothiocarb**, like other carbamates, is the disruption of the nervous system in target organisms.[1] This technical guide provides a comprehensive overview of **Fenothiocarb**, including its chemical and physical properties, synthesis, toxicological profile, metabolic pathways, and analytical methodologies.

Chemical Identification and Physicochemical Properties

Fenothiocarb is chemically identified as S-(4-phenoxybutyl) N,N-dimethylcarbamothioate.[3] Its chemical structure and key properties are summarized in the tables below.



Identifier	Value
IUPAC Name	S-(4-phenoxybutyl) N,N- dimethylcarbamothioate[3]
CAS Name	S-(4-phenoxybutyl) N,N-dimethylcarbamothioate
CAS Number	62850-32-2
Molecular Formula	C13H19NO2S
Molecular Weight	253.36 g/mol
Canonical SMILES	CN(C)C(=O)SCCCCOC1=CC=CC=C1
InChI Key	HMIBKHHNXANVHR-UHFFFAOYSA-N

Physicochemical Property	Value	Conditions
Physical State	Colorless crystals	Ambient
Melting Point	40–41 °C	
Boiling Point	371.7 °C	at 760 mmHg
Vapor Pressure	0.166 mPa	at 20 °C
Water Solubility	30 mg/L	at 20 °C
Density	1.097 g/cm ³	

Synthesis

The synthesis of **Fenothiocarb** involves a multi-step process starting from phenol and 1,4-dichlorobutane. The product of this initial reaction is then converted to a thiol, which subsequently reacts with phosgene and dimethylamine to yield the final thiocarbamate product.

A generalized experimental protocol for the synthesis of thiocarbamates, adaptable for **Fenothiocarb**, is as follows:

Experimental Protocol: General Synthesis of Thiocarbamates



- Alkylation of Phenol: Phenol is reacted with an excess of a dihaloalkane (in this case, 1,4-dichlorobutane) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or a phase-transfer catalyst system) to form the corresponding phenoxyalkyl halide.
 The reaction mixture is typically heated to ensure completion.
- Thiol Formation: The resulting phenoxyalkyl halide is then reacted with a sulfur source, such
 as potassium hydrogen sulfide (KHS) or sodium hydrosulfide (NaSH), in a polar solvent like
 ethanol or dimethylformamide (DMF) to displace the halide and form the corresponding thiol.
- Thiocarbamate Formation: The thiol is reacted with phosgene (or a phosgene equivalent like triphosgene) to form a chloroformate intermediate. This intermediate is then reacted with dimethylamine in the presence of a base to yield S-(4-phenoxybutyl) N,N-dimethylcarbamothioate (Fenothiocarb). The final product is then purified using techniques such as column chromatography or recrystallization.

Toxicological Profile

The toxicological effects of **Fenothiocarb** have been evaluated in various studies. The primary mechanism of toxicity is related to its activity as a cholinesterase inhibitor, which is characteristic of carbamate pesticides.



Study Type	Species	Route	Value	Effect
Acute Toxicity (LD50)	Rat	Oral	1150 mg/kg	Harmful if swallowed
Chronic Toxicity (1-year)	Dog	Oral	NOAEL: 1.5 mg/kg bw/day	Intimal thickening of intrahepatic portal vein branches, anemia.
Reproductive Toxicity (2- generation)	Rat	Oral	NOAEL: 13 mg/kg bw/day	Decreased number of corpora lutea and implantations.
Developmental Toxicity	Rat	Oral	-	Encephalocele in fetuses at maternally toxic doses.

Experimental Protocol: Subchronic Oral Toxicity Study (General Guideline based on OECD TG 408)

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain) are used. Animals are randomized into control and treatment groups (typically at least 3 dose levels).
- Administration of Test Substance: Fenothiocarb is administered orally, typically via gavage or in the diet, on a daily basis for a period of 90 days. The control group receives the vehicle only.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

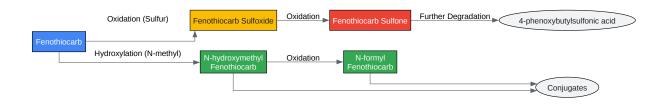


- Anatomical Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Tissues from all major organs are preserved for histopathological examination.
- Data Analysis: Statistical analysis is performed to identify any significant differences between the treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically significant adverse effects are observed.

Metabolism and Degradation

The metabolism of **Fenothiocarb** in biological systems and its degradation in the environment primarily involve oxidation of the sulfur atom. In soil, **Fenothiocarb** is degraded more rapidly under upland conditions compared to flooded conditions. The main degradation pathway involves the oxidation of the sulfur atom to form **fenothiocarb** sulfoxide and subsequently **fenothiocarb** sulfone. Other identified degradation products include 4-phenoxybutylsulfonic acid. In plants such as citrus, major metabolites include conjugates of N-hydroxymethyl **fenothiocarb** and N-formyl**fenothiocarb**.

The metabolic pathway of a related carbamate, furathiocarb, in mammalian systems has been shown to involve hydroxylation, sulfoxidation, and cleavage of the nitrogen-sulfur bond. Cytochrome P450 enzymes are the key enzymes responsible for these transformations. A similar pathway can be postulated for **Fenothiocarb**.



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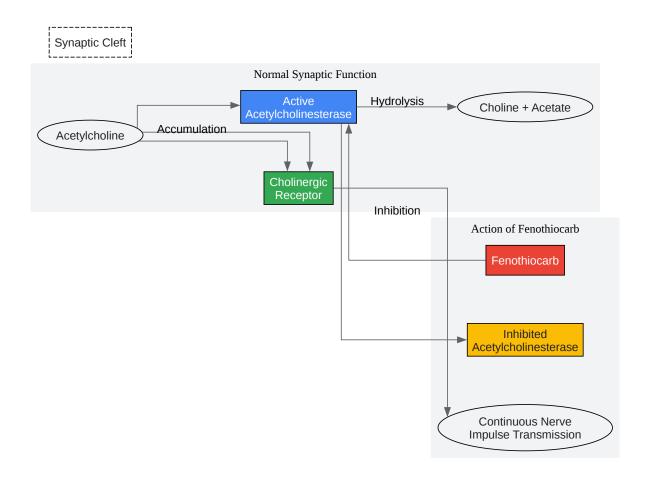
Caption: Proposed metabolic pathway of Fenothiocarb.



Mechanism of Action: Cholinesterase Inhibition

Fenothiocarb, as a carbamate pesticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which disrupts normal nerve impulse transmission and can lead to paralysis and death of the organism.





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Caption: Mechanism of acetylcholinesterase inhibition by Fenothiocarb.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

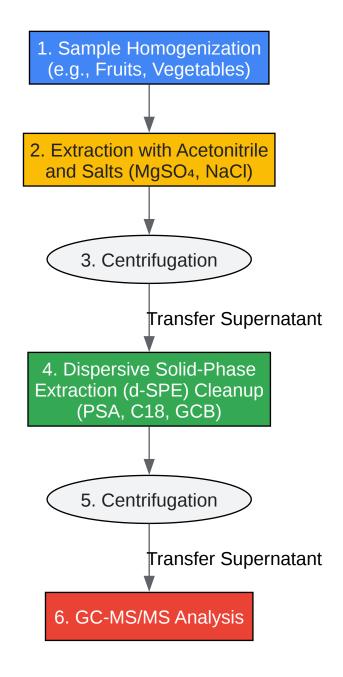


- Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and solutions of **Fenothiocarb** at various concentrations.
- Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the Fenothiocarb solution (or vehicle for control). Add the acetylcholinesterase (AChE) enzyme solution and pre-incubate.
- Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI substrate solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
- Data Analysis: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of Fenothiocarb and determine the IC₅o value.

Analytical Methods

The determination of **Fenothiocarb** residues in environmental and biological samples is typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a specific detector like a nitrogen-phosphorus detector (NPD). A common and effective sample preparation technique for multi-residue pesticide analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.





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Caption: QuEChERS experimental workflow for pesticide residue analysis.

Experimental Protocol: QuEChERS Sample Preparation and GC-MS/MS Analysis

- Sample Preparation: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).
- Extraction: Weigh the homogenized sample into a centrifuge tube. Add acetonitrile and internal standards. Shake vigorously. Add a salt mixture (e.g., magnesium sulfate, sodium



chloride) and shake again.

- Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) for pigment removal).
 Vortex and centrifuge.
- Analysis: Take an aliquot of the cleaned-up extract for analysis by GC-MS/MS.
 - Gas Chromatography (GC) Conditions:
 - Column: A low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane).
 - Injector: Splitless injection.
 - Oven Temperature Program: A suitable temperature gradient to separate **Fenothiocarb** from other matrix components and pesticides. A typical program might start at a low temperature (e.g., 70-80 °C), ramp up to a higher temperature (e.g., 280-300 °C), and hold for a few minutes.
 - Carrier Gas: Helium.
 - Mass Spectrometry (MS/MS) Conditions:
 - Ionization: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for Fenothiocarb would be monitored.

Conclusion

Fenothiocarb is a thiocarbamate acaricide with a well-defined chemical identity and a primary mode of action involving the inhibition of acetylcholinesterase. Its synthesis, while involving multiple steps, is based on established chemical reactions. The toxicological profile indicates



moderate acute toxicity and identifies specific target organs in chronic exposure scenarios. The metabolism and environmental degradation of **Fenothiocarb** are primarily driven by oxidation of the sulfur atom. Validated analytical methods, such as QuEChERS followed by GC-MS/MS, are available for the reliable determination of its residues. This technical guide provides a foundational understanding of **Fenothiocarb** for professionals in research, drug development, and environmental science. Further research into its specific metabolic pathways in various organisms and the development of more detailed toxicological data will continue to enhance the comprehensive understanding of this compound.

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